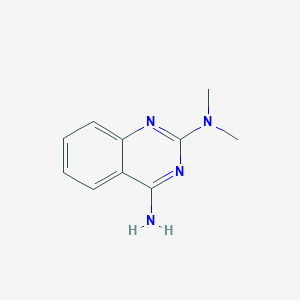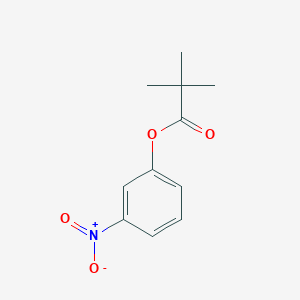
3-Nitrophenyl pivalate
Übersicht
Beschreibung
3-Nitrophenyl pivalate, also known as PNP-pivalate, is a chemical compound used in scientific research as a substrate for esterase enzymes. It is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water. The compound is synthesized through a simple and efficient method, making it a popular choice for laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-Nitrophenyl pivalate involves the hydrolysis of the ester bond between the nitrophenyl group and the pivalic acid group. This reaction is catalyzed by esterases, which cleave the bond and release 3-nitrophenol and pivalic acid. The release of 3-nitrophenol can be detected spectrophotometrically, allowing for the measurement of esterase activity.
Biochemische Und Physiologische Effekte
3-Nitrophenyl pivalate does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
3-Nitrophenyl pivalate has several advantages for laboratory experiments. It is a stable and soluble compound that can be easily synthesized using a simple reaction. It is also a specific substrate for esterases, allowing for the measurement of esterase activity in biological samples. However, 3-Nitrophenyl pivalate has some limitations. It is not a natural substrate for esterases, which may affect the accuracy of the results. Additionally, 3-Nitrophenyl pivalate is toxic and should be handled with care in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of 3-Nitrophenyl pivalate in scientific research. One potential application is in the development of new esterase inhibitors for the treatment of diseases such as Alzheimer's and Parkinson's. 3-Nitrophenyl pivalate could also be used to study the activity of esterases in different biological systems, such as cancer cells or microbial communities. Additionally, 3-Nitrophenyl pivalate could be modified to create new substrates with different properties, allowing for the measurement of a wider range of enzymes.
Wissenschaftliche Forschungsanwendungen
3-Nitrophenyl pivalate is commonly used in scientific research as a substrate for esterases. Esterases are enzymes that catalyze the hydrolysis of ester bonds in organic compounds. The hydrolysis of 3-Nitrophenyl pivalate by esterases produces 3-nitrophenol and pivalic acid, which can be detected spectrophotometrically. This reaction is often used to measure the activity of esterases in biological samples.
Eigenschaften
Produktname |
3-Nitrophenyl pivalate |
|---|---|
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
(3-nitrophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7H,1-3H3 |
InChI-Schlüssel |
SDFQKEYHIXNETB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

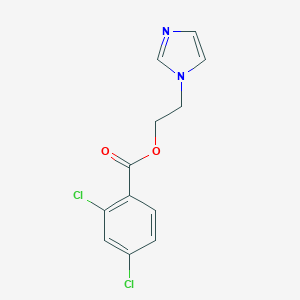
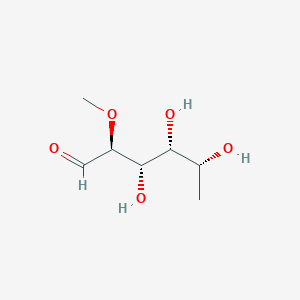
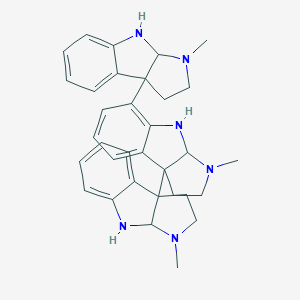
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)

![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)




![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)
